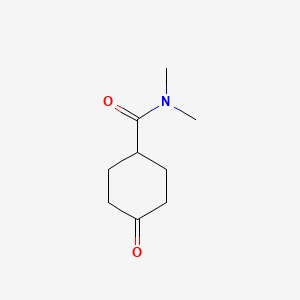

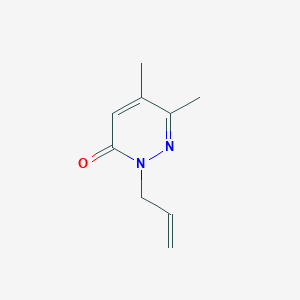

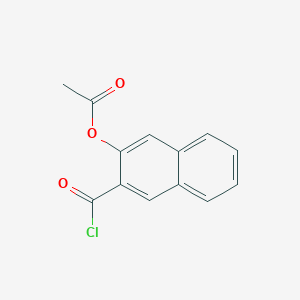

![molecular formula C16H23N B2402908 N-Benzylspiro[3.5]nonan-5-amine CAS No. 2219408-04-3](/img/structure/B2402908.png)

N-Benzylspiro[3.5]nonan-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzylspiro[3.5]nonan-5-amine is a chemical compound that has gained attention in scientific research due to its potential biological properties. This compound belongs to the class of spirocyclic amines, which are known for their diverse biological activities.5]nonan-5-amine.

Aplicaciones Científicas De Investigación

Organocatalytic Asymmetric Reactions

- N-Benzylspiro[3.5]nonan-5-amine derivatives have been utilized in organocatalytic asymmetric reactions, such as the Knoevenagel/Diels-Alder/epimerization sequence. This process is significant for the synthesis of benzoannelated centropolyquinanes, which are valuable in organic chemistry (Ramachary et al., 2004).

Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]

- This compound analogs have been synthesized as potential central nervous system agents. Their synthesis, nuclear magnetic resonance (NMR) properties, and biological evaluations, particularly regarding their antidepressant properties, have been studied (Martin et al., 1981).

Applications in Spectrophotofluorometric Analysis

- Compounds related to this compound have been employed in spectrophotofluorometric analysis, demonstrating their utility in analytical chemistry, particularly for drug determination (Sterling & Haney, 1974).

Synthesis of Spiro-Centered Compounds

- Spiro-centered compounds including derivatives of this compound have been synthesized, showcasing their relevance in the development of novel materials with potential applications in material science (SiniN. et al., 2015).

Spiroborate-Catalyzed Borane Reduction

- This compound related compounds have been used in the spiroborate-catalyzed borane reduction of oxime ethers, illustrating their role in asymmetric synthesis and organic transformations (Huang et al., 2007).

Enantioselective Synthesis

- The enantioselective synthesis of spirocyclic aminochroman derivatives, which are related to this compound, has been achieved, further indicating the compound's significance in stereochemistry and drug synthesis (Pavé et al., 2003).

Electrochemical-Oxidation-Induced C-H Amination

- The compound's derivatives have been involved in electrochemical oxidation-induced C-H amination, demonstrating its utility in green chemistry and sustainable organic synthesis (Hu et al., 2018).

Propiedades

IUPAC Name |

N-benzylspiro[3.5]nonan-9-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c1-2-7-14(8-3-1)13-17-15-9-4-5-10-16(15)11-6-12-16/h1-3,7-8,15,17H,4-6,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOZUISXFHDFDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCC2)C(C1)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

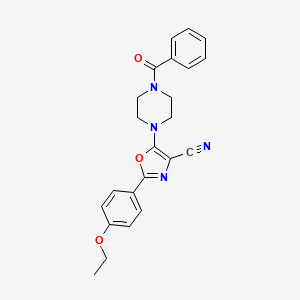

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide](/img/structure/B2402828.png)

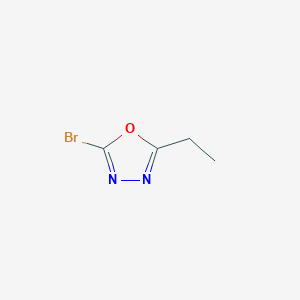

![{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B2402831.png)

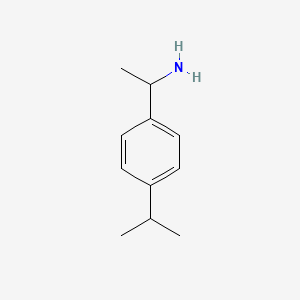

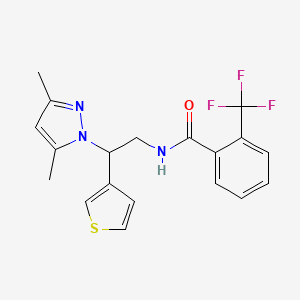

![1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2402841.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2402846.png)